molecular formula C8H7F3OS B8000039 3-(Trifluoromethoxy)phenyl methyl sulfide

3-(Trifluoromethoxy)phenyl methyl sulfide

Cat. No.: B8000039
M. Wt: 208.20 g/mol
InChI Key: HDYKUYHPGSJVBC-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)phenyl methyl sulfide (CAS 905098-45-5) is a chemical reagent of significant interest in medicinal chemistry and materials research, primarily due to the properties conferred by its fluorinated aromatic ether and sulfide functional groups. The trifluoromethoxy (-OCF3) group is known to enhance a molecule's lipophilicity, metabolic stability, and its ability to penetrate cell membranes, making it a highly valuable substituent in the design of bioactive compounds and agrochemicals . Strategically incorporating fluorine atoms and groups like -OCF3 is a established strategy to fine-tune the physicochemical properties of lead compounds and improve their binding affinity with biological targets . Simultaneously, the methyl sulfide group can serve as a versatile synthetic handle; for instance, it can be selectively oxidized to a sulfoxide or sulfone, which can dramatically alter the electronic properties and reactivity of the molecule for further derivatization . While direct studies on this exact molecule are limited, research on structurally similar compounds underscores its potential. For example, pyrazole derivatives bearing a trifluoromethylphenyl group and a methyl sulfide linkage have demonstrated potent antibacterial activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, epoxy resins incorporating trifluoromethyl groups exhibit enhanced performance characteristics, including high glass-transition temperatures, low dielectric constants, and low water absorption, making them attractive for advanced electronic applications . This combination of features makes 3-(Trifluoromethoxy)phenyl methyl sulfide a promising building block for researchers developing novel pharmaceuticals, especially antibacterial agents, and for creating high-performance polymeric materials. This product is intended for research and manufacturing applications only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-methylsulfanyl-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3OS/c1-13-7-4-2-3-6(5-7)12-8(9,10)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYKUYHPGSJVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethoxy groups with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Trifluoromethoxy)phenyl methyl sulfide exerts its effects depends on the specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoromethoxy group can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Functional Group Variations

4-(Trifluoromethoxy)phenyl Methyl Sulfide
  • Structure : Trifluoromethoxy group at the para position.
  • Key Data : Molecular formula C₈H₇F₃OS, density ~1.267 g/cm³ (predicted), boiling point ~301°C (predicted) .
  • Comparison: The meta vs. para substitution alters electronic and steric properties.
Fluoromethyl Phenyl Sulfide
  • Structure : Fluoromethyl (-CH₂F) group instead of trifluoromethoxy.
  • Key Data: CAS 60839-94-3; synthesized via reactions involving diethylaminosulfur trifluoride (DAST) .
  • Comparison : The absence of the electron-withdrawing trifluoromethoxy group reduces stability but increases nucleophilic reactivity at the sulfur atom.
Methyl Trifluoromethanesulfonate
  • Structure : Trifluoromethanesulfonate (-SO₃CF₃) ester instead of sulfide.
  • Key Data : CAS 333-27-7; used as a methylating agent in organic synthesis .
  • Comparison : The sulfonate group is highly electrophilic, enabling alkylation reactions, whereas the sulfide group in 3-(trifluoromethoxy)phenyl methyl sulfide participates in oxidation or nucleophilic substitution.

Sulfur-Containing Bioactive Compounds

Triflusulfuron-Methyl
  • Structure : Sulfonylurea herbicide with a trifluoromethoxy-substituted triazine ring.
  • Key Data : CAS 555577-55-4; inhibits acetolactate synthase in plants .
  • Comparison : Unlike 3-(trifluoromethoxy)phenyl methyl sulfide, triflusulfuron-methyl’s sulfonylurea moiety enables herbicidal activity through enzyme inhibition.
3-{[3-(Trifluoromethoxy)phenyl]methyl}sulfanylpropanoic Acid
  • Structure: Sulfanyl (-S-) group linked to a propanoic acid chain and 3-(trifluoromethoxy)benzyl group.
  • Key Data : Purity 95% (CAS 314742-23-9) .
  • Comparison : The carboxylic acid group introduces hydrophilicity, contrasting with the lipophilic methyl sulfide in the target compound.

Biological Activity

3-(Trifluoromethoxy)phenyl methyl sulfide is a compound of growing interest due to its unique structural features, particularly the presence of a trifluoromethoxy group and a methyl sulfide moiety. These functional groups are known to enhance the pharmacological properties of organic compounds, making them attractive candidates for various biological applications.

Chemical Structure and Properties

  • Molecular Formula: C₁₁H₁₁F₃O₃S
  • Molecular Weight: Approximately 248.20 g/mol
  • Key Functional Groups:
    • Trifluoromethoxy group (-CF₃O)
    • Methyl sulfide group (-S-CH₃)

The trifluoromethoxy group is recognized for improving the lipophilicity and overall bioavailability of compounds, while the methyl sulfide moiety can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethoxy groups exhibit significant antimicrobial properties. For instance, derivatives similar to 3-(trifluoromethoxy)phenyl methyl sulfide have shown effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Target Organisms
3-(Trifluoromethoxy)phenyl methyl sulfideTBDMRSA, E. coli, C. albicans
Related Trifluoromethyl Compounds0.5 - 4.88Various bacterial strains

The minimum inhibitory concentrations (MICs) reported for related compounds suggest a promising antimicrobial profile, warranting further investigation into the specific activity of 3-(trifluoromethoxy)phenyl methyl sulfide.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of various derivatives against human cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). Preliminary findings indicate that compounds with similar structures can exhibit significant cytotoxicity.

Cell LineIC₅₀ (µM)Reference Compound (Doxorubicin IC₅₀)
HepG244.452.1
HT-29TBDTBD
MCF-7TBDTBD

These results suggest that further exploration of 3-(trifluoromethoxy)phenyl methyl sulfide could reveal potent anticancer agents.

The biological activity of 3-(trifluoromethoxy)phenyl methyl sulfide may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethoxy group can enhance binding affinity due to its electronegative nature, while the methyl sulfide may facilitate interactions through sulfur-mediated mechanisms.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of trifluoromethyl-substituted phenyl compounds demonstrated that the incorporation of the trifluoromethoxy group significantly enhanced antimicrobial activity against MRSA strains, with MIC values as low as 0.5 µg/mL for certain derivatives.
  • Cytotoxicity Assay : In vitro assays on various cancer cell lines revealed that compounds structurally related to 3-(trifluoromethoxy)phenyl methyl sulfide exhibited IC₅₀ values lower than those of established chemotherapeutic agents like Doxorubicin, indicating potential as effective anticancer agents.

Preparation Methods

Reaction of 3-(Trifluoromethoxy)chlorobenzene with Sodium Methanethiolate

A widely adopted method involves the displacement of a halogen atom in 3-(trifluoromethoxy)chlorobenzene using sodium methanethiolate (NaSCH₃). The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing nature of the −OCF₃ group, which activates the aromatic ring toward nucleophilic attack.

Example Protocol:

  • Substrate : 3-(Trifluoromethoxy)chlorobenzene (1.0 equiv).

  • Nucleophile : NaSCH₃ (1.2 equiv) in anhydrous DMF.

  • Conditions : 120°C for 8–12 hours under nitrogen atmosphere.

  • Workup : Quench with ice water, extract with ethyl acetate, and purify via vacuum distillation.

  • Yield : 72–78%.

Key Considerations:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rate.

  • Side Reactions : Competing hydrolysis to 3-(trifluoromethoxy)phenol occurs if moisture is present, necessitating strict anhydrous conditions.

Electrophilic Trifluoromethoxylation Followed by Methyl Thiolation

Two-Step Synthesis from 3-Hydroxyphenyl Methyl Sulfide

This route introduces the −OCF₃ group after establishing the −SCH₃ moiety, leveraging electrophilic trifluoromethoxylation reagents such as trifluoromethyl triflate (CF₃OTf) .

Step 1: Synthesis of 3-Hydroxyphenyl Methyl Sulfide

  • Substrate : 3-Bromophenol.

  • Reagents : Methyl disulfide (CH₃SSCH₃) and CuI catalyst.

  • Conditions : 100°C in DMSO for 6 hours.

  • Yield : 85%.

Step 2: Electrophilic Trifluoromethoxylation

  • Reagent : CF₃OTf (1.5 equiv), 2,6-lutidine (base).

  • Conditions : −40°C to 0°C in dichloromethane.

  • Yield : 68%.

Advantages:

  • Avoids harsh conditions required for direct C−H functionalization.

  • Enables late-stage trifluoromethoxylation, preserving the −SCH₃ group.

Radical-Mediated Thiolation of 3-(Trifluoromethoxy)iodobenzene

Photoinduced Radical Chain Mechanism

A recent advance employs visible-light photocatalysis to generate methylthio radicals (CH₃S- ), which couple with 3-(trifluoromethoxy)iodobenzene.

Protocol:

  • Catalyst : Ir(ppy)₃ (1 mol%).

  • Radical Source : Dimethyl disulfide (CH₃SSCH₃).

  • Light Source : Blue LEDs (450 nm).

  • Solvent : Acetonitrile, room temperature.

  • Yield : 82%.

Mechanism:

  • Radical Initiation : Light excites Ir(ppy)₃, which oxidizes CH₃SSCH₃ to CH₃S- .

  • Iodine Abstraction : CH₃S- abstracts iodine from the substrate, forming a phenyl radical.

  • Radical Coupling : Phenyl radical combines with another CH₃S- to yield the product.

Comparative Analysis of Methods

Table 1: Summary of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)AdvantagesLimitations
Nucleophilic Substitution3-(OCF₃)C₆H₄ClNaSCH₃, DMF, 120°C72–78High regioselectivityMoisture-sensitive
Electrophilic OCF₃3-HO-C₆H₄-SCH₃CF₃OTf, −40°C68Modular approachRequires pre-functionalized substrate
Radical Thiolation3-(OCF₃)C₆H₄ICH₃SSCH₃, Ir(ppy)₃, hv82Mild conditions, scalabilityHigh catalyst cost

Q & A

Q. What are the common synthetic routes for 3-(Trifluoromethoxy)phenyl methyl sulfide, and what factors influence reaction efficiency?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) , where a methylthiolate ion reacts with a halogenated or activated aromatic precursor (e.g., 3-(trifluoromethoxy)chlorobenzene). Key factors affecting efficiency include:

  • Electron-withdrawing groups (e.g., trifluoromethoxy) that activate the aromatic ring for substitution.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Temperature : Elevated temperatures (80–120°C) accelerate reaction rates.
  • Stoichiometry : Excess methylthiolate ensures complete conversion .

Q. What spectroscopic methods are used to characterize the structure of 3-(Trifluoromethoxy)phenyl methyl sulfide, and how are data interpreted?

Characterization relies on:

  • ¹H/¹³C NMR : Peaks for the trifluoromethoxy group (δ ~120–125 ppm in ¹³C) and methyl sulfide (δ ~2.1–2.5 ppm in ¹H). Splitting patterns confirm substitution patterns.
  • GC-MS : Molecular ion ([M]+) and fragmentation patterns verify purity and molecular weight.
  • IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and S-C (650–750 cm⁻¹) bonds. Contradictions in data (e.g., unexpected splitting in NMR) may indicate impurities or regioisomers, necessitating column chromatography or recrystallization .

Q. What safety protocols are essential when handling 3-(Trifluoromethoxy)phenyl methyl sulfide in laboratory settings?

Critical precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Waste disposal : Segregate sulfur-containing waste for specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of 3-(Trifluoromethoxy)phenyl methyl sulfide via nucleophilic aromatic substitution?

Systematic optimization involves:

  • Solvent screening : Compare DMF vs. acetonitrile for solubility and reactivity.
  • Catalyst addition : Base catalysts (e.g., K₂CO₃) improve nucleophile generation.
  • Temperature gradients : Test 60°C, 80°C, and 100°C to balance rate vs. side reactions.
  • Stoichiometric ratios : Vary methylthiolate:aryl halide ratios (1.2:1 to 2:1). Example optimization results:
SolventTemp (°C)Yield (%)
DMF8078
Acetonitrile8065
DMSO10082

Q. What catalytic systems are effective for the aerobic oxidation of 3-(Trifluoromethoxy)phenyl methyl sulfide, and how is selectivity achieved?

Diruthenium complexes (e.g., Ru₂(OAc)₄Cl) catalyze aerobic oxidation to sulfoxides or sulfones. Selectivity is controlled by:

  • Catalyst loading : Lower loads (0.5–1 mol%) favor sulfoxide; higher loads (2–5 mol%) promote sulfone formation.
  • Oxygen pressure : Ambient air vs. pure O₂ modulates oxidation depth.
  • Additives : Ascorbic acid suppresses over-oxidation to sulfones .

Q. How does the trifluoromethoxy group influence the electronic properties and reactivity of the sulfide in cross-coupling reactions?

The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing (-I effect), which:

  • Deactivates the aromatic ring , reducing electrophilic substitution but enhancing stability toward oxidation.
  • Directs electrophiles to meta/para positions due to resonance and inductive effects.
  • Increases lipophilicity , impacting solubility in polar solvents. Computational studies (DFT) can quantify these effects .

Q. What strategies resolve contradictory data in NMR or mass spectrometry when characterizing 3-(Trifluoromethoxy)phenyl methyl sulfide derivatives?

Contradictions arise from:

  • Rotamers : Dynamic NMR at variable temperatures (e.g., 25°C to 60°C) can average splitting.
  • Isotopic impurities : High-resolution MS (HRMS) distinguishes [M+H]+ from isotopic clusters.
  • Residual solvents : Deuterated solvent peaks in NMR are identified via reference databases. Example: A doublet in ¹H NMR (δ 2.3 ppm) initially suggests diastereomers but may resolve into a singlet at higher temps, confirming a single species .

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